(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one
Description
BenchChem offers high-quality (E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)16-8-11-22-19(16)18;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLVFLCMZQATB-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2SC=C4)CC1.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2SC=C4)CC1.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C23H23NO5S
- Molecular Weight : 425.499 g/mol
Structural Features
The compound features a unique thiatricyclo structure, which contributes to its biological activity. The presence of the piperidine moiety is significant for its interaction with biological targets.
The compound exhibits several mechanisms of action that are relevant to its biological activity:
- Antioxidant Properties : The presence of double bonds in the butenedioic acid moiety can contribute to antioxidant activity by scavenging free radicals.
- Receptor Modulation : The piperidine ring may interact with various receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
Therapeutic Applications
Research indicates potential therapeutic applications in the following areas:
- Neurological Disorders : Due to its ability to modulate neurotransmitter receptors, it may have applications in treating conditions such as anxiety and depression.
- Cancer Therapy : Initial studies suggest that the compound could have anti-cancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Its antioxidant properties may also contribute to reducing inflammation.
Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of (E)-But-2-enedioic acid. Results indicated that modifications to the piperidine ring enhanced the radical scavenging ability, suggesting a potential for developing antioxidant therapies.
Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, the compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function in treated animals compared to controls.
Study 3: Anti-Cancer Potential
A recent investigation in Cancer Research highlighted that (E)-But-2-enedioic acid exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Biological Activity Summary
Structural Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Key Features |
|---|---|---|
| (E)-But-2-enedioic acid | 116.09 | Simple dicarboxylic acid |
| Ketotifen Fumarate | 425.50 | H1 receptor antagonist |
| (E)-But-2-enedioic acid; 10-(1-methylpiperidin) | 425.50 | Enhanced biological activity |
Scientific Research Applications
Pharmacological Applications
Ketotifen fumarate is primarily recognized for its antihistaminic and mast cell stabilizing properties:
- Antihistamine Activity: It inhibits histamine release from mast cells, making it effective in treating allergic conditions such as asthma and allergic conjunctivitis.
- Therapeutic Uses: Commonly used in both oral and ophthalmic formulations to manage allergy symptoms and prevent asthma attacks.
Biological Research
Research has demonstrated that ketotifen has potential implications in various biological studies:
- Anti-inflammatory Properties: Investigated for its role in reducing inflammation through modulation of immune responses.
- Molecular Mechanisms: Studies indicate that ketotifen interacts with specific histamine receptors, influencing signaling pathways involved in allergic responses.
Industrial Applications
In the pharmaceutical industry, ketotifen fumarate serves multiple roles:
- Intermediate in Drug Synthesis: Used as a precursor for developing other pharmaceutical compounds.
- Quality Control Standard: Acts as a reference standard in analytical chemistry for method development and quality assurance.
Case Study 1: Efficacy in Asthma Management
A clinical study evaluated the effectiveness of oral ketotifen in children with atopic asthma:
- Participants: 200 children aged 5–12 years.
- Results: Significant reduction in asthma attacks was observed compared to a placebo group.
Case Study 2: Allergic Conjunctivitis Treatment
Another study focused on the ophthalmic application of ketotifen:
- Participants: 150 patients suffering from allergic conjunctivitis.
- Outcomes: Patients reported substantial relief from symptoms such as itching and redness after using ketotifen eye drops.
Summary of Properties and Reactions
| Property | Value |
|---|---|
| Water Solubility | 0.00787 mg/mL |
| LogP | 3.49 |
| pKa (Strongest Acidic) | 12.3 |
| Physiological Charge | +1 |
Common Reactions
Ketotifen undergoes various chemical reactions including:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduced using agents like sodium borohydride.
- Substitution Reactions: Can undergo electrophilic substitutions depending on conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
